molecular formula C21H26N2O2 B5297742 3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one

3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one

Cat. No.: B5297742
M. Wt: 338.4 g/mol
InChI Key: FRBVBWPSZACUSU-UHFFFAOYSA-N
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Description

3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one is a complex organic compound featuring an indole moiety. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . This compound’s unique structure combines an indole ring with a spirocyclic system, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the Fischer indole synthesis, which uses phenylhydrazine and ketones under acidic conditions . For 3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one, a multi-step synthesis is required. This typically starts with the formation of the indole ring, followed by the construction of the spirocyclic system through cyclization reactions .

Industrial Production Methods

Industrial production of such complex molecules often employs automated synthesis techniques and high-throughput screening to optimize reaction conditions. Catalysts and solvents are chosen to maximize yield and purity while minimizing environmental impact .

Mechanism of Action

The biological activity of indole derivatives often involves interaction with specific enzymes or receptors. For example, they can inhibit enzymes involved in cell proliferation, leading to anticancer effects . The indole ring can also interact with DNA, affecting gene expression .

Properties

IUPAC Name

3-[2-(1,2-dimethylindol-3-yl)ethyl]-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-15-17(18-9-5-6-10-19(18)22(15)3)11-14-23-16(2)21(25-20(23)24)12-7-4-8-13-21/h5-6,9-10H,2,4,7-8,11-14H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBVBWPSZACUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)CCN3C(=C)C4(CCCCC4)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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